Leptin is a peptide hormone predominantly produced by adipose tissue, playing a crucial role in regulating energy balance, appetite, and metabolism. In mice, leptin is encoded by the Lep gene located on chromosome 6. The discovery of leptin has significantly advanced our understanding of obesity and metabolic disorders, particularly through the study of genetically modified mouse models such as the ob/ob and db/db strains, which exhibit distinct phenotypes related to leptin signaling deficiencies.
Leptin is classified as a cytokine and is primarily secreted by adipocytes (fat cells). Its production is influenced by the amount of body fat; higher fat mass leads to increased leptin levels. In mice, leptin acts on specific receptors in the hypothalamus to regulate appetite and energy expenditure. The hormone's discovery in 1994 marked a pivotal moment in obesity research, linking fat storage with appetite regulation.
Leptin can be synthesized using recombinant DNA technology. Typically, the Lep gene is cloned into an expression vector, which is then introduced into host cells (often bacteria or yeast) to produce the leptin protein.
Leptin is a 167-amino acid protein with a molecular weight of approximately 16 kDa. It has a tertiary structure stabilized by four alpha-helices and several disulfide bonds, which are critical for its biological activity.
Leptin primarily engages in receptor-mediated signaling upon binding to its receptor, ObR (leptin receptor). This interaction triggers various intracellular pathways that influence gene expression related to energy homeostasis.
Leptin's mechanism of action involves several steps:
Studies have shown that leptin administration can significantly reduce food intake and promote weight loss in ob/ob mice, demonstrating its role in appetite regulation .
Leptin has significant scientific applications:
The identification of leptin traces back to 1950, when a colony of excessively obese house mice with a recessive mutation was observed at the Jackson Laboratory. Termed ob/ob mice, these animals exhibited hyperphagia, reduced energy expenditure, and early-onset obesity [1]. This discovery validated the "lipostatic theory" proposed in 1953, which hypothesized that adipocytes produce a circulating factor regulating hypothalamic control of appetite [1]. The critical breakthrough came in 1994 when positional cloning revealed the ob gene encoded a 4.5 kb mRNA transcript producing a 167-amino-acid protein—leptin [1] [5]. This transformed obesity from being perceived as a behavioral failure to a neuroendocrine disorder, catalyzing exponential growth in metabolic research [5].
Table 1: Key Historical Milestones in Leptin Research
Year | Discovery | Significance |
---|---|---|
1950 | Spontaneous ob/ob mouse mutation | First animal model linking genetics to obesity |
1953 | Lipostatic theory proposed | Hypothesized adipose-derived satiety factor |
1958 | Hypothalamic lesion obesity models | Implicated CNS in weight regulation |
1994 | Leptin gene cloning | Molecular identification of the missing satiety factor |
The ob/ob and db/db mouse strains remain indispensable for studying leptin signaling. ob/ob mice harbor mutations in the leptin gene (Lep^ob), resulting in complete leptin deficiency. In contrast, db/db mice have mutations in the leptin receptor gene (Lepr^db), causing leptin resistance despite hyperleptinemia [1] [7]. Both strains develop severe obesity due to hyperphagia and reduced thermogenesis, but exhibit critical phenotypic differences:
Table 2: Comparative Biology of ob/ob and db/db Mouse Models
Characteristic | ob/ob Mice | db/db Mice |
---|---|---|
Genetic Defect | Leptin gene mutation | Leptin receptor mutation |
Circulating Leptin | Undetectable | Extremely elevated |
Primary Defect | Leptin deficiency | Leptin resistance |
Glucose Metabolism | Mild insulin resistance | Severe diabetes (blood glucose >300 mg/dL) |
Fat Distribution | Dominant epididymal fat | Dominant subcutaneous fat |
Hepatic Phenotype | Severe steatosis & inflammation | Moderate steatosis |
Inflammatory Tone | Liver-focused inflammation | Adipose tissue inflammation |
Parabiosis—surgically joining circulatory systems of two animals—provided definitive evidence for leptin's endocrine function. Seminal 1959 experiments by Franz Hausberger revealed that joining ob/ob and wild-type mice partially reversed obesity in mutants, suggesting a circulating satiety factor was deficient in ob/ob mice [2] [8]. Douglas Coleman's pivotal studies demonstrated that:
Modern parabiosis refined these insights. A 2021 study inducing streptozotocin-diabetes in parabiotic rats demonstrated that intracerebroventricular leptin infusion in one partner:
Table 3: Key Parabiosis Experimental Outcomes
Parabiotic Pair | Physiological Outcome | Interpretation |
---|---|---|
db/db + Wild-type | Wild-type starves | db/db overproduces satiety factor |
ob/ob + Wild-type | ob/ob obesity ameliorated | ob/ob lacks circulating factor |
db/db + ob/ob | ob/ob starves | db/db produces factor that ob/ob can respond to |
Leptin-infused + Vehicle-infused (STZ-diabetic) | Glycemia improves in both | CNS leptin action generates glucose-lowering circulating factors |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7